4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

4-((9H-Fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate (CAS 1228675-21-5) is an orthogonally diprotected 2-hydroxypiperazine derivative bearing an acid-labile Boc (tert-butoxycarbonyl) group at N1 and a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group at N4, with a free secondary hydroxyl at the C2 position. The compound has a molecular formula of C24H28N2O5, a molecular weight of 424.5 g/mol, a computed XLogP3 of 3.9, a topological polar surface area (TPSA) of 79.3 Ų, one hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C24H28N2O5
Molecular Weight 424.497
CAS No. 1228675-21-5
Cat. No. B2627599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate
CAS1228675-21-5
Molecular FormulaC24H28N2O5
Molecular Weight424.497
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H28N2O5/c1-24(2,3)31-23(29)26-13-12-25(14-21(26)27)22(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,27H,12-15H2,1-3H3
InChIKeyXDBNOYYJZISWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((9H-Fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate (CAS 1228675-21-5): Orthogonally Protected Piperazine Building Block for Peptidomimetic and Combinatorial Chemistry


4-((9H-Fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate (CAS 1228675-21-5) is an orthogonally diprotected 2-hydroxypiperazine derivative bearing an acid-labile Boc (tert-butoxycarbonyl) group at N1 and a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group at N4, with a free secondary hydroxyl at the C2 position . The compound has a molecular formula of C24H28N2O5, a molecular weight of 424.5 g/mol, a computed XLogP3 of 3.9, a topological polar surface area (TPSA) of 79.3 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. It is supplied as a racemic mixture (one undefined stereocenter) at typical purities of 95–97% by commercial vendors for research use only . The orthogonal Fmoc/Boc protection strategy enables sequential, chemoselective deprotection of the two piperazine nitrogen atoms, a capability that is foundational to solid-phase peptide synthesis (SPPS) and multi-step construction of 2-substituted piperazine-based peptidomimetics [2].

Why Generic Piperazine Building Blocks Cannot Substitute for 4-((9H-Fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate (CAS 1228675-21-5)


Piperazine building blocks bearing only a single protecting group (e.g., 1-Boc-piperazine or 1-Fmoc-piperazine) lack the orthogonal deprotection capability required for sequential, position-specific functionalization of the two chemically distinct nitrogen atoms—a prerequisite for constructing regioselectively substituted piperazine scaffolds in drug discovery [1]. Even among orthogonally diprotected analogs, the identity of the C2 substituent fundamentally dictates the downstream synthetic chemistry: a C2 carboxylic acid (as in CAS 218278-58-1) exclusively enables amide bond formation via carboxyl activation, whereas a C2 hydroxyl (as in the target compound) permits oxidation to a ketone, serves as a nucleophilic handle for etherification or esterification, and can be further protected with orthogonal silyl or acyl groups [2]. The choice of the N4 protecting group is equally consequential—replacing Fmoc with Cbz (as in CAS 1228675-26-0) forfeits base-labile deprotection and UV-active monitoring capability, forcing reliance on hydrogenolysis conditions that are incompatible with many functional groups [3]. The quantitative evidence below demonstrates that these structural distinctions produce measurable differences in physicochemical properties, synthetic versatility, and procurement economics that preclude simple interchange.

Head-to-Head Quantitative Evidence: 4-((9H-Fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate (CAS 1228675-21-5) vs. Closest Analogs


C2 Hydroxyl vs. Carboxylic Acid: Physicochemical Property Comparison with 1-Boc-4-Fmoc-piperazine-2-carboxylic Acid (CAS 218278-58-1)

The target compound bears a secondary hydroxyl at the C2 position of the piperazine ring, whereas the closest commercially prevalent analog (CAS 218278-58-1) carries a carboxylic acid at the same position. PubChem-computed physicochemical properties reveal that the target compound has a higher XLogP3 (3.9 vs. 3.5), a lower topological polar surface area (TPSA: 79.3 vs. 96.4 Ų), one fewer hydrogen bond acceptor (5 vs. 6), and a lower molecular weight (424.5 vs. 452.5 g/mol) [1][2]. The 17.1 Ų reduction in TPSA and the 0.4-unit increase in LogP indicate that the 2-hydroxyl analog is measurably more lipophilic and has a smaller polar surface footprint, properties that directly influence passive membrane permeability predictions in CNS drug discovery programs [1][2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Orthogonal Deprotection Selectivity: Fmoc (Base-Labile) vs. Cbz (Hydrogenolysis-Labile) at N4—Comparison with 1-Boc-4-Cbz-piperazin-2-ol (CAS 1228675-26-0)

The target compound employs an Fmoc group at N4, removable under mildly basic conditions (20% piperidine/DMF) with a half-life of approximately 10–42 seconds for resin-bound Fmoc-amino acids, achieving ≥99.99% deprotection within 2.3–9.2 minutes [1]. In contrast, the Cbz analog (CAS 1228675-26-0) requires catalytic hydrogenation (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) for deprotection, conditions that are incompatible with many functional groups including alkenes, alkynes, and certain heterocycles [2]. The Fmoc group additionally provides real-time UV monitoring of deprotection progress via the dibenzofulvene chromophore (λₐ₆ₛ ~301 nm), a capability absent in Cbz-based protection . The Boc group at N1 is stable to the basic Fmoc-deprotection conditions and is subsequently cleaved with TFA, enabling fully orthogonal, sequential N-functionalization .

Solid-Phase Peptide Synthesis Orthogonal Protection SPPS

Synthetic Route and Intermediate Accessibility: 2-Hydroxyl via Ketone Reduction vs. 2-Carboxylic Acid via Direct Protection

The target compound is synthesized via DIBAL-H reduction of 1-tert-butyl 4-(9H-fluoren-9-ylmethyl) 2-oxopiperazine-1,4-dicarboxylate (the 2-ketopiperazine precursor), conducted at −78 °C in CH₂Cl₂/THF [1]. This two-step sequence (ketopiperazine formation followed by stereoselective or non-stereoselective reduction) provides access to a 2-hydroxyl handle that can subsequently be oxidized back to the ketone, protected, or derivatized—offering synthetic flexibility not available from the 2-carboxylic acid analog (CAS 218278-58-1), which is prepared by direct sequential Boc/Fmoc protection of piperazine-2-carboxylic acid [2]. The 2-ketopiperazine intermediate itself is a validated scaffold for 'around-the-scaffold' drug optimization, enabling independent functionalization in three directions [3]. The commercial price differential reflects this added synthetic complexity: the target compound costs approximately £1,451/g (Fluorochem, 97% purity), compared to approximately £298/g for the enantiopure (R)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid analog .

Process Chemistry Synthetic Route Scouting Building Block Procurement

C2 Substituent Chemoselectivity: Hydroxyl as a Latent Ketone and Nucleophilic Handle vs. Carboxylic Acid as an Electrophilic Handle

The C2 hydroxyl group in the target compound enables three chemically distinct derivatization pathways that are not accessible from the 2-carboxylic acid analog: (1) oxidation to the 2-ketopiperazine (a validated 'privileged scaffold' for multi-directional library construction) [1]; (2) O-acylation or O-alkylation to introduce ether or ester-linked side chains; and (3) silyl protection (e.g., TBS, TBDPS) to create a third orthogonal protecting group orthogonal to both Fmoc and Boc [2]. The 2-carboxylic acid scaffold (CAS 218278-58-1) is limited to amide bond formation via carboxyl activation (HBTU, HATU, EDC/HOBt) and reduction to the hydroxymethyl analog . The hydroxyl-to-ketone oxidation pathway is particularly significant: the resulting 2-ketopiperazine scaffold has been demonstrated as a versatile intermediate for 'around-the-scaffold' drug optimization, enabling independent modification in three directions from a single piperazine core [1].

Combinatorial Chemistry Peptidomimetic Design Diversity-Oriented Synthesis

Optimal Research and Procurement Application Scenarios for 4-((9H-Fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate (CAS 1228675-21-5)


Solid-Phase Synthesis of 2,4-Differentially Substituted Piperazine Libraries with UV-Monitorable Deprotection

The target compound is ideally suited for Fmoc-based solid-phase peptide synthesis (SPPS) and solid-phase organic chemistry (SPOC) workflows where sequential N4-Fmoc deprotection (20% piperidine/DMF, t₁/₂ ~10–42 s, ≥99.99% removal in 2.3–9.2 min) is followed by N4-functionalization, then N1-Boc deprotection (TFA/DCM) and N1-functionalization [1]. The UV-active Fmoc chromophore (λₐ₆ₛ ~301 nm) enables real-time quantification of each deprotection cycle, a critical quality-control feature for automated library synthesis. The C2 hydroxyl remains available as a third diversification point—either protected as a silyl ether for triply orthogonal strategies or oxidized to the ketone for 'around-the-scaffold' library expansion [2]. This scenario directly leverages the orthogonal Fmoc/Boc selectivity and the C2 hydroxyl reactivity demonstrated in Sections 3.2 and 3.4.

CNS Drug Discovery Programs Requiring Lower TPSA and Higher LogP Piperazine Scaffolds

The C2-hydroxyl scaffold (TPSA = 79.3 Ų, XLogP3 = 3.9) provides a measurably more favorable physicochemical profile for CNS penetration compared to the 2-carboxylic acid analog (TPSA = 96.4 Ų, XLogP3 = 3.5), as quantified in Evidence Item 3.1 [1][2]. With a TPSA below the commonly cited 90 Ų threshold for blood-brain barrier penetration and a LogP above 3.5, the target compound is the preferred starting scaffold for CNS-targeted peptidomimetic programs. The hydroxyl can be retained as a hydrogen-bonding anchor or derivatized to fine-tune ADME properties without the polarity penalty imposed by a carboxylic acid.

Synthesis of 2-Ketopiperazine-Derived Factor XIIa Inhibitor Analogs and Related Serine Protease Targets

The target compound serves as a direct precursor to 2-ketopiperazine scaffolds through mild oxidation (e.g., Dess-Martin periodinane or Swern conditions). The resulting orthogonally protected 2-ketopiperazine is a key intermediate for constructing piperazinecarboxamide-based serine protease inhibitors, including factor XIIa inhibitors [1]. The orthogonal Fmoc/Boc protection enables sequential introduction of the P1 and P1′ pharmacophoric elements onto the piperazine core, while the ketone can undergo reductive amination to introduce additional diversity. This scenario is supported by the documented use of the related (S)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid (CAS 1034574-30-5) as a reactant in factor XIIa inhibitor synthesis [2].

Triply Orthogonal Protection Strategies for Complex Peptidomimetic Total Synthesis

When the C2 hydroxyl of the target compound is protected as a silyl ether (TBS, TBDPS, or TIPS), the resulting intermediate achieves three fully orthogonal protecting groups on a single piperazine core: (1) N1-Boc (acid-labile, TFA-cleavable), (2) N4-Fmoc (base-labile, piperidine-cleavable), and (3) C2-O-silyl (fluoride-labile, TBAF-cleavable) [1]. This triply orthogonal arrangement enables chemoselective deprotection and functionalization at three distinct positions in any order, a capability that is essential for the total synthesis of complex cyclic peptidomimetics and natural product analogs incorporating a piperazine moiety. Neither the 2-carboxylic acid analog nor the Cbz-protected analog can achieve this level of orthogonal protection without additional synthetic manipulation [2].

Quote Request

Request a Quote for 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.